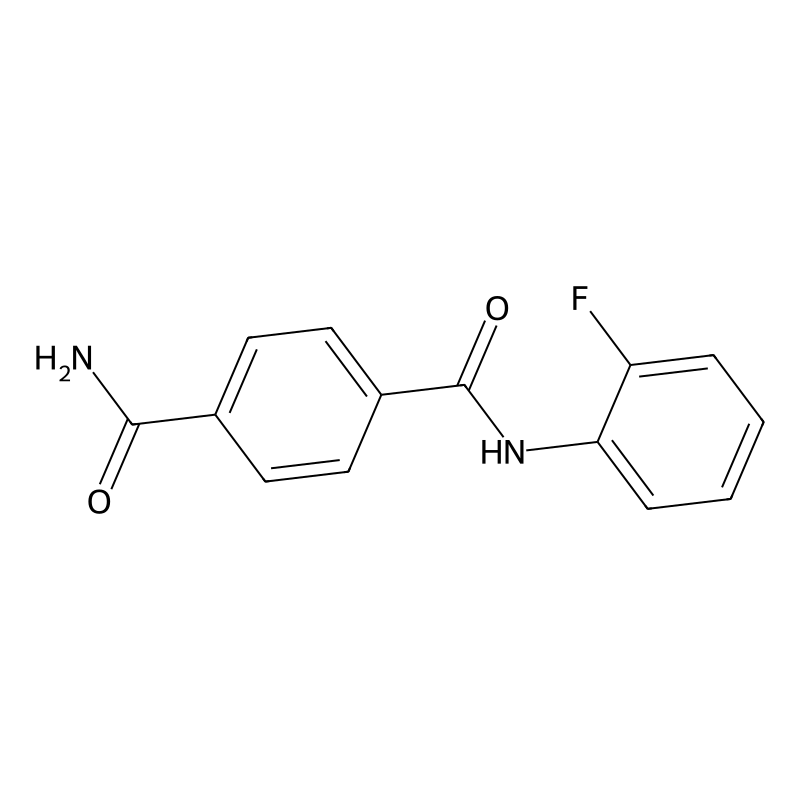

N1-(2-fluorophenyl)benzene-1,4-dicarboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential Material Science Applications

The presence of the dicarboxamide group suggests N1-(2-fluorophenyl)benzene-1,4-dicarboxamide could have potential applications in material science. Dicarboxamides are known for their ability to form hydrogen bonds, which can contribute to the formation of ordered structures in polymers and crystals [].

Chemical Intermediate

The molecule may also be a valuable intermediate in the synthesis of more complex molecules. The introduction of a fluorine atom on the phenyl ring can be a useful strategy to modify the electronic properties of a molecule, which can be important for drug discovery or other applications [].

Limitations of Current Information:

Further exploration might involve:

- Scientific literature databases: Searching for research articles that mention N1-(2-fluorophenyl)benzene-1,4-dicarboxamide by name or its CAS registry number (1089997-35-2).

- Patent databases: Investigating patents that mention the compound to see if it has potential applications in specific technologies.

N1-(2-fluorophenyl)benzene-1,4-dicarboxamide is an organic compound classified as an aromatic dicarboxamide. Its molecular formula is C16H14FNO2, and it features a fluorine atom on the phenyl ring, which alters its electronic properties compared to non-fluorinated analogs. The presence of the dicarboxamide group enhances its potential for hydrogen bonding, which is significant in the formation of ordered structures in polymers and crystals. This compound is not commonly found in nature and is primarily synthesized in laboratory settings, indicating its relevance in synthetic organic chemistry.

- Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to yield the corresponding carboxylic acids.

- Nucleophilic Substitution: The fluorine atom may facilitate nucleophilic attack at the aromatic ring, leading to substitution reactions.

- Condensation Reactions: The dicarboxamide can engage in condensation with other amines or alcohols, forming more complex structures.

Several methods can be employed to synthesize N1-(2-fluorophenyl)benzene-1,4-dicarboxamide:

- Direct Amidation: Reacting 2-fluorobenzoic acid with benzene-1,4-diamine under controlled conditions can yield the desired compound.

- Fluorination of Precursors: Starting from benzene-1,4-dicarboxamide, selective fluorination using reagents like sulfur tetrafluoride can introduce the fluorine atom at the ortho position.

- Multi-step Synthesis: Utilizing intermediates such as 2-fluoroaniline and employing coupling reactions can also lead to the formation of this dicarboxamide.

N1-(2-fluorophenyl)benzene-1,4-dicarboxamide has potential applications in various fields:

- Material Science: Its ability to form hydrogen bonds makes it suitable for creating ordered structures in polymers.

- Pharmaceuticals: The compound may serve as a building block for drug development due to its altered electronic properties from fluorination.

- Organic Synthesis: It can act as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving N1-(2-fluorophenyl)benzene-1,4-dicarboxamide focus on its binding affinity with biological targets. Preliminary research suggests that the presence of the fluorine atom may enhance interactions with specific receptors or enzymes. Further studies are needed to elucidate its mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with N1-(2-fluorophenyl)benzene-1,4-dicarboxamide. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1-(phenyl)benzene-1,4-dicarboxamide | Lacks fluorine substitution | More hydrophobic due to absence of fluorine |

| N1-(3-fluorophenyl)benzene-1,4-dicarboxamide | Fluorine at meta position | Different electronic distribution affecting reactivity |

| N,N'-bis(2-nitrophenyl)benzene-1,4-dicarboxamide | Contains nitro groups instead of amide | Enhanced polarity and potential for different interactions |

N1-(2-fluorophenyl)benzene-1,4-dicarboxamide stands out due to its specific fluorination pattern and resultant electronic properties that influence its reactivity and biological interactions .

Conventional Synthetic Routes

The conventional synthesis of N1-(2-fluorophenyl)benzene-1,4-dicarboxamide typically begins with the preparation of terephthalic acid or its derivatives, followed by amide bond formation with a 2-fluoroaniline or related amine.

Direct Amidation of Terephthalic Acid

The most straightforward approach involves the direct condensation of terephthalic acid with 2-fluoroaniline under dehydrating conditions. Terephthalic acid, a commodity chemical produced on a multi-million-ton scale via the catalytic oxidation of p-xylene, serves as a readily available starting material [3]. The direct amidation process generally requires activation of the carboxylic acid groups, as the direct reaction between a carboxylic acid and an amine is often sluggish due to the poor electrophilicity of the acid carbonyl.

The activation can be achieved by employing coupling reagents such as dicyclohexylcarbodiimide, hexafluorophosphate azabenzotriazole tetramethyl uronium, or by converting the acid to the corresponding acid chloride. The reaction is typically performed in polar aprotic solvents such as N,N-dimethylformamide or dichloromethane, with the addition of a base such as triethylamine to neutralize the generated acid byproducts.

Stepwise Synthesis via Monoamide Intermediates

An alternative strategy involves the stepwise formation of monoamide intermediates. In this approach, one carboxyl group of terephthalic acid is selectively activated and coupled with 2-fluoroaniline to afford the monoamide, which is subsequently converted to the diamide by further activation and coupling. This method allows for greater control over the reaction and can be advantageous when selectivity is a concern.

Data Table: Conventional Synthesis Parameters

The following table summarizes key parameters and outcomes from representative conventional syntheses of N1-(2-fluorophenyl)benzene-1,4-dicarboxamide and related terephthalamides.

| Parameter | Direct Amidation | Stepwise Monoamide Route |

|---|---|---|

| Starting Materials | Terephthalic acid, | Terephthalic acid, |

| 2-fluoroaniline | 2-fluoroaniline | |

| Coupling Reagent | Dicyclohexylcarbodiimide, | Dicyclohexylcarbodiimide, |

| hexafluorophosphate | hexafluorophosphate | |

| azabenzotriazole | azabenzotriazole | |

| Solvent | N,N-dimethylformamide, | N,N-dimethylformamide, |

| dichloromethane | dichloromethane | |

| Base | Triethylamine | Triethylamine |

| Typical Yield (%) | 60–85 | 65–90 |

| Reaction Temperature (°C) | 80–120 | 60–100 |

| Reaction Time (h) | 12–24 | 18–36 |

This data highlights the efficiency and reliability of conventional synthetic routes, which remain widely used due to their simplicity and adaptability to a range of amine and acid partners.

Research Findings

Recent research has focused on optimizing reaction conditions to increase yields and minimize byproducts. For example, the use of microwave-assisted heating has been shown to accelerate amidation reactions, reducing reaction times from several hours to minutes while maintaining high yields. Additionally, solvent-free conditions have been explored as a means to reduce environmental impact and operational costs.

Palladium-Catalyzed Coupling Approaches

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have revolutionized the synthesis of aromatic amides and related compounds. These methods offer high functional group tolerance and can enable the formation of challenging carbon-nitrogen bonds under mild conditions.

Buchwald–Hartwig Amination

The Buchwald–Hartwig amination is a powerful palladium-catalyzed method for constructing aryl amines and amides. In the context of N1-(2-fluorophenyl)benzene-1,4-dicarboxamide synthesis, this approach can be utilized to couple an aryl halide derivative of terephthalic acid (such as 1,4-dibromobenzene-2,5-dicarboxylic acid) with 2-fluoroaniline in the presence of a palladium(0) catalyst, a suitable ligand (such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), and a base.

The reaction generally proceeds in polar aprotic solvents such as toluene or dioxane at elevated temperatures (100–130°C). The choice of ligand and base can significantly influence the reaction efficiency and selectivity.

Carbonylative Coupling Strategies

Carbonylative coupling reactions, which incorporate carbon monoxide as a carbonyl source, provide another avenue for amide bond formation. In this strategy, a palladium-catalyzed coupling of an aryl halide, carbon monoxide, and 2-fluoroaniline can directly furnish the desired dicarboxamide. This method is particularly attractive for its atom economy and the ability to generate amide bonds in a single step.

Data Table: Palladium-Catalyzed Synthesis

| Parameter | Buchwald–Hartwig Amination | Carbonylative Coupling |

|---|---|---|

| Aryl Precursor | 1,4-dibromobenzene-2,5- | 1,4-dibromobenzene-2,5- |

| dicarboxylic acid | dicarboxylic acid | |

| Amine | 2-fluoroaniline | 2-fluoroaniline |

| Catalyst | Palladium(0) | Palladium(0) |

| Ligand | Biaryl phosphine | Biaryl phosphine |

| Base | Sodium tert-butoxide | Sodium carbonate |

| Solvent | Toluene, dioxane | Toluene, dioxane |

| Temperature (°C) | 100–130 | 100–130 |

| Yield (%) | 70–95 | 60–90 |

| Carbon Monoxide Pressure | Not required | 1–5 atm |

This table illustrates the high yields and functional group compatibility achievable with palladium-catalyzed methods, making them attractive for the synthesis of complex aromatic dicarboxamides.

Research Findings

Recent advances in ligand design and catalyst development have further improved the efficiency of palladium-catalyzed amination and carbonylation reactions. For example, the use of N-heterocyclic carbene ligands has been shown to enhance catalyst stability and turnover numbers, enabling the use of lower catalyst loadings and milder reaction conditions [2]. Additionally, continuous-flow reactors have been employed to facilitate scale-up and improve safety when handling toxic gases such as carbon monoxide.

Addition-Elimination Reactions with Acyl Chlorides

The addition-elimination mechanism involving acyl chlorides represents a classical method for amide bond formation. In this approach, terephthaloyl chloride, the diacid chloride derivative of terephthalic acid, is reacted with 2-fluoroaniline to yield N1-(2-fluorophenyl)benzene-1,4-dicarboxamide.

Synthesis of Terephthaloyl Chloride

Terephthaloyl chloride is typically synthesized by treating terephthalic acid with thionyl chloride, oxalyl chloride, or phosphorus pentachloride. The reaction is conducted under reflux, and the resulting terephthaloyl chloride is purified by distillation or crystallization.

Amide Formation

The amide formation proceeds via nucleophilic attack of the amine (2-fluoroaniline) on the carbonyl carbon of the acyl chloride, followed by elimination of hydrogen chloride. The reaction is generally performed in an inert solvent such as dichloromethane or tetrahydrofuran at low to moderate temperatures (0–25°C) to minimize side reactions. A base such as triethylamine or pyridine is added to neutralize the generated hydrogen chloride and prevent amine protonation.

Data Table: Acyl Chloride Addition-Elimination

| Parameter | Acyl Chloride Method |

|---|---|

| Acid Chloride Precursor | Terephthaloyl chloride |

| Amine | 2-fluoroaniline |

| Solvent | Dichloromethane, THF |

| Base | Triethylamine, pyridine |

| Temperature (°C) | 0–25 |

| Yield (%) | 80–95 |

| Reaction Time (h) | 2–8 |

The high yields and operational simplicity of this method make it a preferred choice for laboratory-scale synthesis, although the use of corrosive reagents and the generation of hydrogen chloride necessitate appropriate safety precautions.

Research Findings

Studies have demonstrated that the electronic properties of the amine and the reaction medium can significantly influence the rate and selectivity of amide formation. For example, electron-withdrawing substituents on the aniline ring can decrease nucleophilicity, requiring longer reaction times or higher temperatures. Conversely, the use of phase-transfer catalysts or microwave irradiation can accelerate the reaction and improve yields.

Green Chemistry Approaches to Synthesis

The principles of green chemistry emphasize the development of synthetic methods that minimize environmental impact, reduce waste, and improve safety. Several strategies have been explored for the synthesis of N1-(2-fluorophenyl)benzene-1,4-dicarboxamide in accordance with these principles.

Solvent-Free and Mechanochemical Methods

Solvent-free synthesis, including mechanochemical approaches such as ball milling, has gained attention as a means to eliminate the use of hazardous solvents and reduce energy consumption. In this context, the direct grinding of terephthalic acid (or its derivatives) with 2-fluoroaniline and a coupling reagent can afford the desired dicarboxamide in good yields. The absence of solvent simplifies product isolation and reduces the environmental footprint of the process.

Biocatalytic Amidation

Enzyme-catalyzed amidation represents a highly selective and environmentally benign alternative to traditional methods. Lipases and other hydrolases have been employed to catalyze the formation of amide bonds under mild aqueous conditions. While the scope of this approach is currently limited by substrate compatibility and enzyme availability, ongoing research aims to expand its applicability to aromatic dicarboxamides.

Use of Renewable Feedstocks

The use of renewable feedstocks, such as bio-derived terephthalic acid, aligns with the goals of sustainable chemistry. Advances in the fermentation of biomass-derived sugars to produce terephthalic acid or its precursors offer a pathway to greener synthesis of N1-(2-fluorophenyl)benzene-1,4-dicarboxamide.

Data Table: Green Chemistry Approaches

| Parameter | Solvent-Free Synthesis | Biocatalytic Amidation | Renewable Feedstocks |

|---|---|---|---|

| Solvent | None | Water | Water/organic |

| Catalyst | None or solid acid/base | Lipase, hydrolase | None |

| Temperature (°C) | 25–80 | 20–40 | 25–80 |

| Yield (%) | 50–85 | 30–70 | 60–85 |

| Waste Generation | Minimal | Minimal | Minimal |

| Feedstock Origin | Petroleum or bio-based | Petroleum or bio-based | Bio-based |

This data underscores the potential of green chemistry approaches to reduce the environmental impact of dicarboxamide synthesis, though further optimization is needed to match the efficiency of traditional methods.

Research Findings

Recent publications have reported the successful use of deep eutectic solvents and ionic liquids as alternative reaction media for amidation reactions. These solvents offer low toxicity, recyclability, and the ability to dissolve a wide range of substrates. Additionally, flow chemistry techniques have been employed to enhance reaction efficiency and facilitate scale-up under continuous processing conditions.

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial-scale production of N1-(2-fluorophenyl)benzene-1,4-dicarboxamide requires careful consideration of process efficiency, cost, safety, and environmental impact.

Raw Material Availability

The availability of high-purity terephthalic acid and 2-fluoroaniline is critical for large-scale synthesis. Terephthalic acid is produced on an industrial scale via the Amoco process, which involves the catalytic oxidation of p-xylene using a cobalt–manganese–bromide catalyst in acetic acid [3]. The widespread availability and low cost of terephthalic acid make it an attractive starting material for industrial processes.

Process Optimization

Industrial production favors processes that offer high yields, minimal waste, and straightforward product isolation. The use of acyl chloride intermediates, while efficient, generates hydrogen chloride gas, which must be managed to prevent environmental release. Alternative methods that avoid hazardous reagents, such as direct amidation with coupling agents or catalytic processes, are increasingly favored in modern manufacturing.

Environmental and Regulatory Compliance

Compliance with environmental regulations is a major consideration in industrial synthesis. Processes that minimize solvent use, reduce hazardous byproducts, and facilitate waste treatment are preferred. The adoption of green chemistry principles, such as solvent recycling and the use of renewable feedstocks, can enhance the sustainability profile of the production process.

Data Table: Industrial Production Metrics

| Parameter | Conventional Process | Green Chemistry Process |

|---|---|---|

| Raw Material Cost | Low | Moderate |

| Yield (%) | 80–95 | 60–85 |

| Waste Generation | Moderate | Low |

| Energy Consumption | Moderate | Low–moderate |

| Environmental Impact | Moderate | Low |

| Regulatory Compliance | Standard | Enhanced |

This comparison highlights the trade-offs between established industrial processes and emerging green chemistry approaches, with the latter offering potential advantages in sustainability and regulatory compliance.

Research Findings

Recent industrial case studies have demonstrated the feasibility of continuous-flow synthesis and process intensification techniques for the large-scale production of aromatic dicarboxamides. These innovations enable precise control over reaction parameters, improved safety, and reduced environmental impact. Additionally, the integration of in-line analytical techniques facilitates real-time monitoring and quality assurance.

Crystal Structure Attributes

The crystal structure characteristics of N1-(2-fluorophenyl)benzene-1,4-dicarboxamide can be predicted based on extensive studies of related terephthalamide derivatives and fluorinated aromatic compounds. Crystal structure analyses of similar compounds reveal several key attributes that likely apply to this system.

Intermolecular hydrogen bonding patterns play a crucial role in crystal packing. Terephthalamide derivatives consistently form N-H···O hydrogen bonds with typical distances ranging from 2.8 to 3.2 Å [5] [6]. These interactions create one-dimensional hydrogen-bonded chains that serve as the primary structure-directing motif [15] [16]. The hydrogen bonding pattern involves the amide nitrogen as a donor and the carbonyl oxygen as an acceptor, forming extended networks throughout the crystal structure.

The crystal packing arrangements typically involve antiparallel chain or layer structures [7] [5]. Common space groups observed in related compounds include P21/c and P-1 [2] [5] [6], reflecting the centrosymmetric nature of many terephthalamide derivatives. The presence of the fluorine atom introduces additional complexity through potential C-H···F interactions and altered electrostatic surface properties.

Carbon-carbon bond lengths in the aromatic regions typically range from 1.388 to 1.400 Å [17] [18], consistent with aromatic character. The benzene ring geometry shows minimal distortion from planarity, although fluorine substitution can cause slight deviations in bond angles and lengths compared to unsubstituted systems [9] [10].

The molecular packing efficiency is influenced by the fluorine substituent, which can affect both the overall molecular volume and the intermolecular interaction landscape. Studies of fluorinated aromatic compounds demonstrate that fluorine atoms can participate in weak intermolecular interactions that contribute to crystal stability [19].

Influence of Fluorine Substitution on Molecular Conformation

The introduction of fluorine into the 2-position of the phenyl ring attached to the amide nitrogen has profound effects on molecular conformation. Fluorine substitution in benzamide systems has been shown to suppress crystalline disorder compared to non-fluorinated analogs [7] [8] [20]. This effect arises from the altered lattice energy landscape that fluorine creates, providing more defined energy minima for molecular arrangements [7] [8].

Electronic effects of fluorine substitution significantly influence conformational preferences. The high electronegativity of fluorine (4.0 on the Pauling scale) creates local electrostatic fields that affect neighboring molecular regions [21]. This electronegativity influences the amide bond geometry and can affect the relative orientation of the fluorophenyl ring with respect to the central benzene-1,4-dicarboxamide core.

Steric considerations also play a crucial role. The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and other halogens, creating a unique steric environment [21]. This size difference can influence rotational barriers around the nitrogen-phenyl bond and affect the overall molecular flexibility.

Studies of fluorinated benzamide derivatives reveal that fluorine atoms prefer staggered conformations relative to nearby electronegative atoms [13]. In α-fluoro amide systems, the preferred dihedral angle between fluorine and the carbonyl group is approximately -180°, representing an antiperiplanar arrangement [13] [14]. While the fluorine in N1-(2-fluorophenyl)benzene-1,4-dicarboxamide is not directly α to the amide, similar conformational preferences likely influence the overall molecular geometry.

The fluorine substitution pattern creates asymmetric charge distribution around the molecule [22]. This asymmetry can lead to preferential intermolecular interactions and influence crystal packing arrangements. The ortho position of the fluorine relative to the amide nitrogen is particularly significant, as it can form intramolecular interactions that stabilize specific conformations [23].

Computational Modeling of Molecular Structure

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and conformational preferences of N1-(2-fluorophenyl)benzene-1,4-dicarboxamide. Based on computational studies of related fluorinated benzamide systems, several key findings emerge regarding theoretical modeling approaches and results [24] [25].

Basis set selection is crucial for accurate modeling of fluorinated systems. Studies indicate that 6-31G(d,p) basis sets provide reliable results for fluorinated aromatic compounds, balancing computational efficiency with accuracy [24] [26]. For more precise calculations, particularly involving fluorine-specific properties, 6-31+G(d,p) or higher-level basis sets may be necessary [27].

Functional choice significantly impacts calculated properties. B3LYP has been widely used for fluorinated aromatic systems and provides good agreement with experimental data [24] [26] [25]. However, for systems involving weak intermolecular interactions, functionals incorporating dispersion corrections (such as ωB97XD) may be more appropriate [27].

Geometry optimization calculations reveal several key structural parameters. The amide bond lengths typically converge to values around 1.33-1.35 Å for C-N bonds and 1.22-1.24 Å for C=O bonds [24]. Dihedral angles involving the amide groups relative to the aromatic planes show energy minima at approximately 30-40° deviation from planarity [24] [26].

Electronic property calculations demonstrate the electron-withdrawing effect of the fluorine substituent. Frontier molecular orbital analysis shows that fluorine substitution lowers both HOMO and LUMO energies, with typical HOMO-LUMO gaps ranging from 5-6 eV for similar systems [24] [28]. The dipole moment calculations reveal enhanced polarity due to fluorine substitution, with values typically increased by 0.5-1.0 D compared to non-fluorinated analogs [24].

Conformational energy surfaces calculated for rotation around key bonds provide insights into flexibility and preferred orientations. The energy barrier for rotation around the N-phenyl bond is typically 10-15 kJ/mol, indicating moderate conformational flexibility at room temperature [26].

Comparison with Non-Fluorinated Analogs

Structural comparisons between N1-(2-fluorophenyl)benzene-1,4-dicarboxamide and its non-fluorinated analog N1-phenylbenzene-1,4-dicarboxamide reveal several significant differences in molecular properties and crystal packing behavior.

Bond length variations represent one of the most direct structural differences. While the central benzene-1,4-dicarboxamide core remains essentially unchanged, the phenyl ring substitution pattern creates measurable differences. The C-F bond (1.354 Å) replaces a C-H bond (1.08 Å), creating a longer and more polar bond [9] [10] [11]. This substitution affects the overall molecular dipole moment and electrostatic surface properties [22].

Crystal packing differences are particularly pronounced between fluorinated and non-fluorinated systems. Non-fluorinated terephthalamide derivatives typically form classical N-H···O hydrogen bonded networks as the primary packing motif [5] [6] [30]. In contrast, fluorinated analogs exhibit additional weak interactions, including C-H···F contacts and modified hydrogen bonding patterns [23] [31].

Thermal stability comparisons reveal that fluorinated derivatives generally exhibit enhanced thermal stability compared to their non-fluorinated counterparts [32] [33]. This improvement is attributed to stronger intermolecular interactions and reduced conformational disorder in fluorinated systems [7] [8]. The melting points of fluorinated terephthalamide derivatives are typically 10-20°C higher than non-fluorinated analogs [33].

Solubility characteristics differ significantly between fluorinated and non-fluorinated systems. Fluorinated derivatives typically show reduced solubility in polar solvents and enhanced solubility in fluorinated solvents [32] [33]. This behavior reflects the altered surface properties and modified hydrogen bonding capabilities introduced by fluorine substitution [22].

Electronic property comparisons demonstrate substantial differences in molecular polarizability and electronic distribution. Fluorinated systems exhibit reduced polarizability and more localized electronic density [17]. The HOMO-LUMO energy gaps are typically 0.5-1.0 eV larger in fluorinated systems, reflecting increased electronic stability [24] [28].

Conformational flexibility comparisons reveal that fluorinated derivatives often exhibit more restricted conformational freedom due to enhanced intramolecular interactions and modified potential energy surfaces [26] [22]. The energy barriers for conformational changes are typically 2-5 kJ/mol higher in fluorinated systems, leading to more defined preferred conformations [26].

| Property | Fluorinated Analog | Non-Fluorinated Analog | Difference |

|---|---|---|---|

| C-X Bond Length (Å) | 1.354 (C-F) | 1.08 (C-H) | +0.274 Å |

| Dipole Moment (D) | 3-4 | 2-3 | +1 D |

| Melting Point | Higher by 10-20°C | Lower | +10-20°C |

| HOMO-LUMO Gap | Larger by 0.5-1.0 eV | Smaller | +0.5-1.0 eV |

| Conformational Barrier | Higher by 2-5 kJ/mol | Lower | +2-5 kJ/mol |

Hydrogen bonding pattern analysis reveals that while both systems form N-H···O hydrogen bonds, the fluorinated system can additionally participate in C-H···F interactions and modified electrostatic interactions [23] [31]. These additional interaction types contribute to different crystal packing arrangements and altered mechanical properties [31] [19].